3-(Ethylthio)biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Modern Chemical Research
The biphenyl scaffold, which consists of two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in modern chemical research. researchgate.netnih.gov This structural motif is not only a fundamental building block in synthetic organic chemistry but is also found in numerous natural products, pharmaceuticals, and advanced materials. rsc.orgdoaj.org The versatility of the biphenyl framework allows for the introduction of various functional groups, leading to a diverse array of derivatives with tailored properties. rsc.org
In medicinal chemistry, biphenyl derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. nih.govdoaj.org The conformational flexibility of the biphenyl unit, allowing for rotation around the central single bond, can be crucial for its interaction with biological targets. Furthermore, the biphenyl scaffold is a key component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to its rigidity and electronic properties. rsc.org The continuous development of new synthetic methodologies for constructing and functionalizing biphenyls underscores their enduring importance in the chemical sciences. rsc.org
Role of Sulfur-Containing Moieties in Organic Synthesis and Molecular Design
Sulfur-containing moieties, particularly thioethers, play a pivotal role in organic synthesis and molecular design. mcmaster.canih.gov Thioethers are versatile functional groups that can participate in a variety of chemical transformations. researchgate.net The sulfur atom, with its available lone pairs of electrons and multiple oxidation states, can be readily modified to introduce new functionalities. researchgate.netrsc.org For instance, the oxidation of thioethers can lead to the formation of sulfoxides and sulfones, which are themselves important functional groups in both synthetic and medicinal chemistry. rsc.org
The incorporation of thioether groups can significantly influence the electronic and steric properties of a molecule. The sulfur atom can act as a coordinating ligand for metal catalysts, a feature that is exploited in asymmetric synthesis and catalysis. Moreover, the presence of a thioether can impact the lipophilicity and metabolic stability of drug candidates. nih.gov In materials science, sulfur-containing compounds are utilized for their unique optical and electronic properties. The ability of thioethers to engage in C-S bond cleavage and formation reactions makes them valuable intermediates for the construction of complex molecular architectures. researchgate.net
Overview of 3-(Ethylthio)biphenyl as a Representative Thioether-Substituted Biaryl
This compound belongs to a broader family of alkylthio biphenyl derivatives, where the nature of the alkyl group and the position of the thioether substituent on the biphenyl scaffold can be varied. For example, the methylthio analogue, 3-(methylthio)biphenyl, shares many structural similarities but may exhibit subtle differences in reactivity and physical properties due to the smaller size of the methyl group. vulcanchem.com The position of the alkylthio group is also critical; for instance, 2- and 4-substituted derivatives would display different electronic and steric environments compared to the 3-substituted isomer. The study of these various derivatives allows for a systematic investigation of structure-property relationships within this class of compounds. The synthesis of such compounds can often be achieved through cross-coupling reactions or by functionalization of pre-existing biphenyl frameworks. nih.govrsc.org
The dedicated academic investigation of this compound and related compounds is driven by several factors. Firstly, understanding the fundamental chemical properties and reactivity of these molecules provides valuable insights into the behavior of thioether-substituted aromatic systems in general. This knowledge is crucial for designing new synthetic strategies and for predicting the properties of more complex molecules containing this structural motif.
Secondly, these compounds serve as important building blocks and intermediates in the synthesis of more complex and functionally diverse molecules. For example, they can be precursors to various heterocyclic systems or can be further functionalized to create novel ligands for catalysis or new materials with specific electronic or optical properties. The exploration of their synthetic utility is an active area of research. acs.orgmdpi.com
Finally, the potential biological activity of thioether-substituted biphenyls is a significant motivator for their study. Given the established pharmacological importance of both the biphenyl scaffold and sulfur-containing functional groups, it is plausible that compounds like this compound could exhibit interesting biological profiles. acs.orgnih.gov Research in this area aims to uncover new therapeutic agents or molecular probes to study biological processes.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylsulfanyl-3-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-2-15-14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIOXPOFVRRURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethylthio Biphenyl and Analogous Structures
Strategies for Carbon-Sulfur Bond Formation in Biphenyl (B1667301) Systems
The formation of the C-S bond is a critical step in synthesizing aryl thioethers like 3-(Ethylthio)biphenyl. This can be achieved through several methods, including direct thioetherification and pathways involving organometallic intermediates.
Direct Thioetherification Approaches
Direct thioetherification involves the coupling of an aryl halide or a related electrophile with a thiol or a thiol equivalent. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. Historically, the palladium-catalyzed thiation of aryl halides was reported as early as 1978. nih.gov These methods often provide good yields but can be limited to specific substrates like aryl bromides and may require high temperatures. nih.gov
Modern advancements have led to the development of more versatile and efficient catalyst systems. For instance, palladium complexes with specialized ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can facilitate the C-S coupling of a broader range of aryl halides, including the more challenging aryl chlorides, under milder conditions. nanomaterchem.comnih.gov The use of thioacetates as thiol surrogates has also been explored, offering a more user-friendly alternative to volatile thiols. A unique palladium precatalyst, tBuBrettPhos Pd G3, has been identified as highly effective for coupling thioacetates with aryl halides, providing thioethers in high yields. nih.govfigshare.com
Copper-catalyzed reactions also present a viable route for direct thioetherification, sometimes offering complementary reactivity to palladium systems. researchgate.net Metal-free photochemical methods are also emerging, providing an alternative pathway for creating C-S bonds using thiols or disulfides with aryl iodides. nih.gov
Organometallic Intermediates in Thioether Synthesis
Organometallic reagents, which contain a carbon-metal bond, serve as potent nucleophiles in organic synthesis. ucalgary.cayoutube.com While more commonly associated with C-C bond formation, they can also be employed in the synthesis of thioethers. For example, an organolithium or Grignard reagent derived from a biphenyl halide could react with an electrophilic sulfur source, such as a disulfide (e.g., diethyl disulfide), to form the desired thioether.
Alternatively, a process known as transmetalation can be utilized. In this approach, an organometallic compound, like an organolithium or organomagnesium species, is first prepared and then reacted with a metal salt (e.g., zinc chloride) to generate a different, often less reactive and more selective, organometallic reagent. rsc.org This organozinc intermediate can then participate in a palladium-catalyzed cross-coupling reaction with a sulfur-containing electrophile. This strategy allows for greater functional group tolerance and control over the reaction. nih.govfrontiersin.org
Carbon-Carbon Cross-Coupling Reactions for Biphenyl Construction
The construction of the biphenyl core is fundamental to the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering high efficiency and broad functional group compatibility. organic-chemistry.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Protocols
Among the various cross-coupling methods, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used for C-C bond formation in the synthesis of biaryl compounds. organic-chemistry.org
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. gre.ac.uksemanticscholar.org This reaction is renowned for its mild conditions, low toxicity of boron reagents, and exceptional tolerance of various functional groups, making it a preferred method for synthesizing complex molecules. nih.gov
For the synthesis of a molecule like this compound, two primary Suzuki-Miyaura pathways are feasible:
Coupling of 3-(ethylthio)phenylboronic acid with a halobenzene.
Coupling of phenylboronic acid with a 3-(ethylthio)halobenzene.
Recent research has focused on developing highly active catalyst systems that can couple even challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, at low catalyst loadings. acs.orgbeilstein-journals.org For instance, the synthesis of unsymmetrical biaryls bearing a methylthio group has been successfully achieved by coupling 3-methylthiophenylboronic acid with various substituted bromobenzenes using an air-stable palladium–phosphinous acid complex as the catalyst. researchgate.net This demonstrates the viability of the Suzuki-Miyaura approach for thioether-substituted biphenyls.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromobenzonitrile | 3-Methylthiophenylboronic acid | [(t-Bu)2P(OH)]2PdCl2 (POPd) / K3PO4 | 98.5 | researchgate.net |
| 4-Bromoacetophenone | 3-Methylthiophenylboronic acid | [(t-Bu)2P(OH)]2PdCl2 (POPd) / K3PO4 | 97.8 | researchgate.net |
| 1-Bromo-3-methoxybenzene | 3-Methylthiophenylboronic acid | [(t-Bu)2P(OH)]2PdCl2 (POPd) / K3PO4 | 96.7 | researchgate.net |
| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd2(dba)3 / Chiral Ligand L7 / K3PO4 | 99 | beilstein-journals.org |
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic electrophile, typically an organic halide or triflate. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, along with their compatibility with a wide array of functional groups. orgsyn.org However, a significant drawback is the toxicity of the organotin reagents and byproducts.
The catalytic cycle of the Stille coupling is generally understood to proceed through three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate. rsc.org
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. rsc.orgwiley-vch.de
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. rsc.org
Negishi and Kumada Coupling Adaptations for Sulfur-Containing Precursors
The Negishi and Kumada cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for creating biaryl structures. These reactions can be adapted for the synthesis of sulfur-containing biphenyls like this compound.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this can be approached in two primary ways: coupling an organozinc reagent derived from an ethylthio-substituted benzene with a halobiphenyl, or coupling a biphenyl-derived organozinc reagent with a halo-ethylthiobenzene. The versatility of the Negishi coupling allows for a broad range of functional groups to be present in the substrates illinois.edu. The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst illinois.edu.
The Kumada coupling , on the other hand, utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. This reaction is typically catalyzed by nickel or palladium complexes. To synthesize this compound, one could react 3-(ethylthio)phenylmagnesium bromide with a halobiphenyl, or a biphenylmagnesium halide with a halo(ethylthio)benzene. A key consideration in Kumada couplings involving sulfur-containing compounds is the potential for catalyst poisoning by the sulfur atom. However, with appropriate ligand selection, this challenge can often be overcome. Iron-catalyzed cross-coupling of alkyl aryl thioethers with aryl Grignard reagents has also been reported, showcasing the utility of C-S bonds as coupling sites nih.gov.
Table 1: Comparison of Negishi and Kumada Coupling for this compound Synthesis
| Feature | Negishi Coupling | Kumada Coupling |
|---|---|---|
| Organometallic Reagent | Organozinc | Grignard Reagent |
| Catalyst | Palladium or Nickel | Nickel or Palladium |
| Functional Group Tolerance | Generally higher | Can be sensitive to acidic protons |
| Reagent Preparation | From organolithiums/Grignards or direct zinc insertion | Direct reaction of magnesium with organic halide |
Copper-Mediated Aryl-Aryl Coupling Reactions
Copper-mediated reactions represent a classical and still relevant approach to the synthesis of biphenyl derivatives.
The Ullmann reaction is a copper-catalyzed or -promoted homocoupling of two aryl halide molecules to form a symmetric biaryl. While the classic Ullmann reaction is a homocoupling, modifications for cross-coupling reactions exist. For the synthesis of a substituted biphenyl, a mixture of two different aryl halides can be used, though this can lead to a mixture of products. The reaction typically requires high temperatures and stoichiometric amounts of copper. The mechanism is thought to involve the formation of an organocopper species, which then undergoes further reaction to form the biaryl.
Organocopper reagents, such as Gilman cuprates (R₂CuLi), are valuable in organic synthesis. These reagents can be used to form biphenyls through coupling reactions. For instance, a lithium diarylcuprate can react with an aryl halide. In the context of this compound, a lithium di(3-(ethylthio)phenyl)cuprate could be reacted with a halobiphenyl. The reaction mechanism is believed to proceed through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate. An efficient copper(I) iodide-catalyzed Negishi coupling of diarylzinc reagents with aryl iodides has been developed, highlighting the role of copper in facilitating such transformations under ligand-free conditions organic-chemistry.org.
Catalyst-Free and Non-Metal Mediated Synthesis
While less common for the direct synthesis of biphenyls, catalyst-free methods for C-S bond formation can be relevant. For instance, the synthesis of aryl thioethers can sometimes be achieved without a metal catalyst. One such approach involves the N-chlorosuccinimide-promoted cross-coupling of thiols with Grignard reagents nih.gov. In this one-pot synthesis, the thiol is converted to a sulfenyl chloride, which then reacts with the Grignard reagent to form the thioether nih.gov. This method is noted for its mild conditions and short reaction times nih.gov.
Functionalization and Derivatization Strategies
An alternative synthetic strategy involves forming the biphenyl core first and then introducing the ethylthio group.
Introduction of Ethylthio Moiety into Pre-formed Biphenyls
The introduction of an ethylthio group onto a pre-existing biphenyl scaffold can be achieved through electrophilic aromatic substitution or related reactions. One potential method is the direct reaction of biphenyl with an electrophilic sulfur reagent. For example, biphenyl could be reacted with ethanesulfenyl chloride (EtSCl) in the presence of a Lewis acid catalyst. This would likely lead to a mixture of isomers, with the substitution pattern being directed by the electronics of the biphenyl system.
Another approach involves the lithiation of biphenyl followed by quenching with an electrophilic sulfur source. Directed ortho-metalation can be used to achieve regioselectivity if a suitable directing group is present on the biphenyl ring. After lithiation, the resulting aryllithium species can be reacted with diethyl disulfide (EtSSEt) to introduce the ethylthio group.
Table 2: Summary of Synthetic Strategies for this compound
| Section | Method | Description |
|---|---|---|
| 2.2.1.3 | Negishi Coupling | Pd/Ni-catalyzed coupling of an organozinc reagent with an aryl halide. |
| 2.2.1.3 | Kumada Coupling | Pd/Ni-catalyzed coupling of a Grignard reagent with an aryl halide. |
| 2.2.2.1 | Ullmann Coupling | Copper-mediated coupling of aryl halides. |
| 2.2.2.2 | Organocopper Intermediates | Use of organocopper reagents to form the biphenyl C-C bond. |
| 2.2.3 | Catalyst-Free Methods | Non-metal mediated approaches, primarily for C-S bond formation. |
| 2.3.1 | Functionalization | Introduction of the ethylthio group onto a pre-formed biphenyl core. |
Reactions Involving Existing Ethylthio/Alkylthio Groups
The ethylthio group attached to the biphenyl core is not merely a passive substituent; it serves as a reactive handle for further molecular elaboration. Key transformations include oxidation of the sulfur atom and the replacement of the entire thioether function.
The sulfur atom in this compound can be selectively oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. These transformations dramatically alter the electronic properties and steric profile of the substituent, providing access to a diverse range of derivatives. The oxidation is typically achieved using common oxidizing agents, with the product depending on the stoichiometry and strength of the oxidant, as well as the reaction conditions.
Controlled oxidation to the sulfoxide is often accomplished with mild oxidants. For instance, reagents like sodium periodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) can effectively convert the thioether to a sulfoxide. The reaction is highly selective, and even in the presence of excess periodic acid, the formation of the sulfone from the sulfoxide can be slow, allowing for the isolation of the sulfoxide in high yield.
Further oxidation to the corresponding sulfonyl derivative, 3-(ethylsulfonyl)biphenyl, requires stronger oxidizing agents or harsher conditions. Common reagents for this transformation include excess hydrogen peroxide, often in the presence of an acid catalyst, or meta-chloroperoxybenzoic acid (mCPBA) with more than two equivalents. These sulfonyl compounds are valuable intermediates in medicinal chemistry.
| Reagent | Target Product | Typical Conditions |
| H₂O₂ (1 equiv.) | Sulfoxide | Acetic Acid, Room Temp |
| mCPBA (1 equiv.) | Sulfoxide | CH₂Cl₂, 0 °C to Room Temp |
| H₂O₂ (>2 equiv.) | Sulfone | Acetic Acid, Heat |
| mCPBA (>2 equiv.) | Sulfone | CH₂Cl₂, Room Temp |
| KMnO₄ | Sulfone | Acetone/Water, Heat |
This table presents common laboratory reagents for the oxidation of aryl thioethers.
The ethylthio group in activated aryl systems can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. While the biphenyl ring itself is not strongly activated, the presence of electron-withdrawing groups (such as a nitro or cyano group) in the ortho or para positions can facilitate the displacement of the ethylthio moiety by other nucleophiles.
Strong bases can mediate the reaction of aryl alkyl thioethers with alcohols, leading to the formation of aryl alkyl ethers. This transformation proceeds via a nucleophilic attack of the alkoxide on the carbon atom of the biphenyl ring attached to the sulfur, displacing the ethylthiolate anion. A variety of alcohols can be used as nucleophiles in this context. The choice of solvent and base is critical for the success of these reactions, with combinations like potassium tert-butoxide in DMF being effective. This method offers a pathway to convert ethylthio-biphenyls into their corresponding ethoxy- or other alkoxy-biphenyl analogs.
| Nucleophile | Product Type | Typical Base |
| Alkoxides (RO⁻) | Aryl Ethers | KOtBu, KHMDS |
| Amines (R₂NH) | Aryl Amines | Strong Base |
| Cyanide (CN⁻) | Aryl Nitriles | Palladium/Copper Catalysis |
This table illustrates potential nucleophilic substitution reactions on an activated aryl thioether core.
Multi-component Reactions for Complex Ethylthio-Biphenyl Assemblies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient strategy for the rapid assembly of complex molecular architectures. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct analogous structures or more complex derivatives.
For example, a three-component reaction could be envisioned involving a biphenyl derivative, a sulfur source, and an ethylating agent. More practically, MCRs are used to build heterocyclic systems onto a pre-formed ethylthio-biphenyl scaffold. A prominent example is the synthesis of thiazolidin-4-ones, which involves the one-pot reaction of an amine, a carbonyl compound, and mercaptoacetic acid. If an aminobiphenyl derivative bearing an ethylthio group is used, this MCR provides a rapid route to complex, biologically relevant scaffolds incorporating the ethylthio-biphenyl moiety.
Chloromethylation and Subsequent Substitution Reactions on Biphenyl Cores
A versatile method for introducing an ethylthio group onto a biphenyl core involves a two-step sequence: chloromethylation followed by nucleophilic substitution. Biphenyl can undergo electrophilic aromatic substitution, such as chloromethylation, primarily at the 4-position due to steric and electronic effects.
The chloromethylation of biphenyl is typically carried out using formaldehyde (or a precursor like trioxane or paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a lanthanide triflate like scandium(III) triflate (Sc(OTf)₃) researchgate.netsemanticscholar.orgresearchgate.net. This reaction yields 4-(chloromethyl)biphenyl, along with other isomers.
The resulting chloromethylated biphenyl is a reactive electrophile. The chloromethyl group is readily susceptible to nucleophilic substitution by a sulfur nucleophile, such as sodium ethanethiolate (NaSEt). The thiolate anion displaces the chloride ion in a straightforward SN2 reaction to form the C-S bond, yielding 4-(ethylthiomethyl)biphenyl, a structural isomer of this compound. This sequence provides a reliable pathway to install an ethylthiomethyl group onto the biphenyl scaffold.
| Step | Reaction | Reagents | Product |
| 1 | Chloromethylation | Biphenyl, Trioxane, HCl, Sc(OTf)₃ | 4-(Chloromethyl)biphenyl |
| 2 | Nucleophilic Substitution | 4-(Chloromethyl)biphenyl, NaSEt | 4-(Ethylthiomethyl)biphenyl |
This table outlines the two-step synthesis of an ethylthio-containing biphenyl derivative via chloromethylation.
Ring Transformation Reactions Yielding Substituted Biaryls
Ring transformation reactions provide a powerful, albeit less conventional, method for the synthesis of highly substituted biaryl systems. These reactions involve the conversion of one heterocyclic or carbocyclic ring into another, often with the incorporation of new substituents.
One such strategy involves the carbanion-induced ring transformation of 6-aryl-2H-pyran-2-ones. When a 6-([1,1'-biphenyl]-4-yl)-2H-pyran-2-one is treated with a suitable carbanion, such as that derived from malononitrile in the presence of a base, the pyranone ring can undergo a cascade of reactions. This process can lead to the formation of a new, highly functionalized benzene ring, resulting in a substituted p-terphenyl derivative researchgate.net. By choosing appropriate starting materials, this methodology could be adapted to synthesize biphenyls with various substitution patterns.
Another elegant approach to biaryl synthesis involves a thieme-connect.comthieme-connect.com sigmatropic rearrangement of sulfur-tethered intermediates. In this method, an aromatic sulfoxide undergoes a Pummerer-type reaction, which, when interrupted by a phenol, forms a phenoxy-substituted sulfonium (B1226848) intermediate. This intermediate can then undergo a thieme-connect.comthieme-connect.com sigmatropic rearrangement, forming a new carbon-carbon bond between the two aromatic rings. This sequence ultimately yields a biaryl structure with specific ortho-substituents (a hydroxyl group and a methylsulfanyl group) derived from the reactants jst.go.jp. This methodology highlights a sophisticated ring-forming strategy to create complex biaryl connections.
Elucidation of Molecular Architecture Via Advanced Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of 3-(Ethylthio)biphenyl, offering insights into its electronic and conformational landscape.
The ¹H and ¹³C NMR spectra of this compound provide a complete picture of the proton and carbon framework of the molecule. While specific experimental data for this exact compound is not publicly available, the expected chemical shifts and coupling patterns can be reliably predicted based on the well-established spectral data of biphenyl (B1667301), ethyl phenyl sulfide (B99878), and related substituted aromatic compounds.
In the ¹H NMR spectrum, the protons of the ethyl group are expected to appear in the upfield region. The methyl (CH₃) protons would likely present as a triplet, and the methylene (B1212753) (CH₂) protons as a quartet due to spin-spin coupling with each other. The aromatic region would display a complex series of multiplets corresponding to the nine protons of the biphenyl moiety. The substitution pattern on the two phenyl rings dictates the specific chemical shifts and coupling constants.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The two carbons of the ethyl group would resonate at higher field strengths. The twelve aromatic carbons would appear in the downfield region, with their precise chemical shifts influenced by the position of the ethylthio group and the phenyl substituent. The carbon atom directly bonded to the sulfur atom is expected to be deshielded compared to the other aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl CH₃ | 1.2 - 1.4 (triplet) | 14 - 16 |
| Ethyl CH₂ | 2.8 - 3.0 (quartet) | 30 - 35 |
| Biphenyl Aromatic H | 7.2 - 7.8 (multiplets) | - |
Note: These are predicted values based on analogous structures and are subject to solvent and experimental conditions.
Beyond proton and carbon, multinuclear NMR techniques can directly probe the sulfur heteroatom. Specifically, ³³S NMR spectroscopy, despite its challenges, offers a direct window into the electronic environment of the sulfur atom in this compound. The ³³S nucleus is a quadrupolar nucleus with low natural abundance and a low gyromagnetic ratio, which results in broad signals and low sensitivity huji.ac.ilnih.gov.
The biphenyl and ethylthio moieties in this compound are not static; they can undergo rotation around the C-C single bond connecting the two phenyl rings and the C-S bonds. This rotational freedom can lead to the existence of different conformers in solution. Variable temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics rsc.orgoxinst.com.
At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the observed spectrum will be an average of the signals for each conformer. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to the point where the interconversion is slow on the NMR timescale, separate signals for each distinct conformer may be observed. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational equilibrium, such as the enthalpy (ΔH) and entropy (ΔS) differences between the conformers, as well as the kinetic parameters for their interconversion, such as the activation energy (ΔG‡) oxinst.comacs.orgresearchgate.net.
Tautomerism involves the migration of a proton or other group between two or more different positions in a molecule, resulting in an equilibrium between two or more structural isomers called tautomers. For this compound itself, significant tautomeric equilibria are not expected, as it lacks the requisite functional groups (e.g., a keto group adjacent to a C-H bond) that typically undergo tautomerization.
However, in related ethylthio derivatives containing appropriate functional groups, tautomerism can be a significant factor. For instance, if a hydroxyl or amino group were introduced onto the biphenyl rings in a position that allows for proton transfer to the sulfur atom or another acceptor site, tautomeric equilibria could be established. NMR spectroscopy is an invaluable tool for studying such equilibria, as the different tautomers will have distinct sets of NMR signals. The relative integration of these signals provides a quantitative measure of the equilibrium constant. Factors such as solvent polarity, temperature, and pH can influence the position of the tautomeric equilibrium.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the bonding and functional groups within a molecule by probing its vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of specific bonds within the molecule.
The FT-IR spectrum of this compound is expected to show a combination of absorptions characteristic of the biphenyl and ethylthio groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ range. A key absorption for this molecule is the C-S stretching vibration, which for thioethers and aryl sulfides, is typically weak and found in the 800-600 cm⁻¹ region of the spectrum libretexts.orgcdnsciencepub.comactachemscand.org. The specific positions and intensities of these bands provide a unique "fingerprint" for the molecule.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-H Bend (Aliphatic) | 1470 - 1370 | Medium |
| C-S Stretch | 800 - 600 | Weak to Medium |
Note: These are predicted frequency ranges and intensities based on characteristic group frequencies.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy offers a powerful, non-destructive method for obtaining a detailed "fingerprint" of a molecule's vibrational modes. While a specific Raman spectrum for this compound is not widely published, its characteristic features can be predicted by analyzing the spectra of its constituent parts: biphenyl and ethyl phenyl sulfide.
The biphenyl moiety exhibits several strong Raman peaks that are characteristic of its aromatic structure. researchgate.netresearchgate.net Key vibrations include C-H stretching modes typically observed around 3065 cm⁻¹, aromatic C-C stretching modes near 1600 cm⁻¹, and a distinctive ring-breathing mode around 1280 cm⁻¹. researchgate.net The inter-ring C-C stretching vibration is also a notable feature.
The ethylthio group introduces additional vibrational modes. Based on data for ethyl phenyl sulfide, one can expect to see C-S stretching vibrations, typically in the range of 600-800 cm⁻¹, as well as vibrations associated with the ethyl group (CH₂ and CH₃ stretching, bending, and rocking modes). nih.govdtic.mil
For this compound, the resulting spectrum would be a composite of these features, with slight shifts in peak positions and changes in intensity due to the electronic interaction between the ethylthio group and the biphenyl system. The substitution at the meta-position (C-3) would influence the symmetry of the molecule, leading to a unique and complex vibrational fingerprint that could distinguish it from its ortho- and para-isomers. researchgate.net
Table 1: Predicted Characteristic Raman Peaks for this compound
| Predicted Peak Position (cm⁻¹) | Vibrational Assignment | Originating Group |
| ~3065 | Aromatic C-H Stretch | Biphenyl |
| ~2970 | Asymmetric CH₃ Stretch | Ethyl |
| ~2930 | Asymmetric CH₂ Stretch | Ethyl |
| ~2870 | Symmetric CH₃ Stretch | Ethyl |
| ~1600 | Aromatic C-C Stretch | Biphenyl |
| ~1280 | Biphenyl Ring Breathing / Inter-ring C-C Stretch | Biphenyl |
| ~1000 | Aromatic Ring In-Plane Bending | Biphenyl |
| ~600-800 | C-S Stretch | Ethylthio |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (C₁₄H₁₄S), the expected exact molecular weight is approximately 214.08 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 214. The fragmentation pattern would likely be influenced by the stability of the biphenyl system and the presence of the thioether linkage. The biphenyl cation itself is quite stable, and its fragmentation has been studied. nist.gov
The fragmentation of this compound would likely proceed through several key pathways:
Loss of the ethyl group: Cleavage of the S-CH₂CH₃ bond would result in a fragment with m/z 185, corresponding to the biphenyl-3-thiol cation.
Loss of ethene (ethylene): A common fragmentation for ethyl ethers and thioethers is the loss of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement, which would lead to a fragment at m/z 186.
Cleavage of the C-S bond: Fission of the bond between the biphenyl ring and the sulfur atom could lead to the formation of a biphenyl cation at m/z 154 and an ethylthio radical. The biphenyl cation is a prominent peak in the mass spectra of many biphenyl derivatives. nist.govtue.nl
Further fragmentation of the biphenyl cation itself can also occur, leading to smaller charged species. The relative abundance of these fragment ions provides structural information and confirms the connectivity of the atoms within the molecule.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 214 | [C₁₄H₁₄S]⁺˙ (Molecular Ion) | - |
| 185 | [C₁₂H₉S]⁺ (Loss of ethyl group) | •CH₂CH₃ |
| 186 | [C₁₂H₁₀S]⁺˙ (Loss of ethene) | C₂H₄ |
| 154 | [C₁₂H₁₀]⁺˙ (Biphenyl cation) | •SCH₂CH₃ |
Electronic Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The parent compound, biphenyl, has a characteristic UV absorption spectrum dominated by a strong π → π* transition. nist.gov This primary absorption band, often referred to as the K-band, is typically observed around 250 nm and is associated with the conjugated system of the two phenyl rings. researchgate.net
The introduction of an ethylthio group (-SCH₂CH₃) onto the biphenyl ring at the 3-position is expected to modify the absorption spectrum. The sulfur atom, with its lone pairs of electrons, acts as an auxochrome. This can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the main absorption band. The interaction of the sulfur lone pairs with the π-system of the biphenyl ring effectively extends the chromophore.
Because the substitution is at the meta-position, the electronic perturbation and the resulting spectral shift may be less pronounced than for ortho- or para-substituted isomers, where direct resonance effects are stronger. Nevertheless, the UV-Vis spectrum of this compound is anticipated to show its principal absorption maximum at a wavelength slightly longer than that of unsubstituted biphenyl.
The photophysical properties, such as fluorescence and phosphorescence, of biphenyl derivatives are of significant interest. The introduction of a thioether linkage can have a profound impact on the excited-state deactivation pathways. Generally, the presence of sulfur atoms can enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁) due to the heavy-atom effect. This often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence.
Studies on related arylene ethynylene macrocycles containing biphenyl units have explored their absorption and emission properties. nih.gov While these systems are more complex, they indicate that the biphenyl unit is a key component of the chromophore. Research on other aryl thioethers has also shown that the sulfur bridge can influence the electronic communication between aromatic units, affecting their photophysical behavior. uc.pt For this compound, one might expect weak fluorescence and the potential for phosphorescence at low temperatures, characteristic of many aromatic thioethers.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. This technique is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and dihedral angles.
Without an experimentally determined crystal structure, definitive values for the bond lengths, angles, and dihedral angles of this compound cannot be provided. Theoretical calculations could offer estimates of these parameters, but experimental validation through X-ray crystallography is required for definitive structural elucidation.
A key structural parameter for biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, biphenyl itself is planar, but in the gas phase and in solution, the rings are twisted with respect to each other. The introduction of a substituent at the 3-position would influence this angle due to steric and electronic effects. X-ray diffraction would be the ideal technique to precisely measure this and all other geometric parameters of the molecule in its crystalline form.
Analysis of Crystal Packing and Intermolecular Interactions
A comprehensive analysis of the crystal structure of this compound is crucial for understanding its solid-state properties and material characteristics. While specific experimental crystallographic data for this compound, such as a dedicated entry in the Cambridge Crystallographic Data Centre (CCDC), is not publicly available at the time of this writing, the molecular architecture allows for theoretical predictions regarding its crystal packing and the nature of its intermolecular interactions. The biphenyl core, with its potential for π-π stacking, and the flexible ethylthio group are expected to be the primary determinants of the supramolecular assembly.
The arrangement of molecules in the crystalline lattice is dictated by a delicate balance of various non-covalent interactions. For biphenyl derivatives, these interactions typically include van der Waals forces, C–H···π interactions, and potentially weak hydrogen bonds. The planarity of the biphenyl system is a key factor; however, the presence of the ethylthio substituent at the 3-position is likely to induce a dihedral angle between the two phenyl rings, influencing the efficiency of π-π stacking.
Computational modeling and crystal structure prediction methodologies can provide valuable insights in the absence of experimental data. These theoretical approaches can calculate the most energetically favorable packing arrangements and identify the key intermolecular contacts that stabilize the crystal lattice. For instance, it is anticipated that the crystal structure of this compound would exhibit a herringbone or a slipped-stack packing motif, both of which are common for aromatic compounds.
Table 3.5.2.1: Predicted Crystallographic Parameters for this compound (Theoretical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Common for similar organic molecules) |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | 4 |
Note: The values in this table are predictions based on common crystal packing motifs for related biphenyl derivatives and require experimental validation through single-crystal X-ray diffraction.
The intermolecular interactions governing the crystal packing can be further elucidated through techniques such as Hirshfeld surface analysis, which maps the close contacts between molecules. In the case of this compound, it is expected that H···H contacts would be the most prevalent, followed by C···H/H···C contacts, indicative of van der Waals forces and C–H···π interactions. The sulfur atom of the ethylthio group may also participate in weak S···H or S···S interactions, further contributing to the stability of the crystal structure. The ethyl group introduces conformational flexibility, which could lead to polymorphism, where different crystal packings of the same compound can exist.
Table 3.5.2.2: Predominant Intermolecular Interactions in this compound Crystal Lattice (Theoretical)
| Interaction Type | Description |
| van der Waals Forces | Ubiquitous, non-directional forces arising from temporary fluctuations in electron density. Expected to be a major cohesive force. |
| C–H···π Interactions | An attractive interaction between a C–H bond and the π-electron cloud of a phenyl ring. Likely to be a significant directional force. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. The dihedral angle will influence the geometry (e.g., parallel-displaced). |
| Weak S-involved contacts | Potential for weak hydrogen bonds of the C–H···S type or other non-covalent interactions involving the sulfur atom. |
Theoretical and Computational Chemistry of 3 Ethylthio Biphenyl
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a method of choice for balancing computational cost and accuracy in predicting molecular properties.
Geometry Optimization and Electronic Structure Determination
A fundamental step in any quantum chemical calculation is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 3-(Ethylthio)biphenyl, this would involve calculating bond lengths, bond angles, and dihedral angles. Following optimization, the electronic structure, which describes the distribution and energy of electrons within the molecule, would be determined.
No specific published studies containing the optimized geometry or detailed electronic structure analysis for this compound were identified.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations can accurately predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. This is a common practice for validating the results of a synthesis.
A detailed computational study predicting the NMR chemical shifts for this compound is not available in the reviewed literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and electronic excitation properties.
Specific calculations detailing the HOMO-LUMO energies and their distribution for this compound have not been reported in the scientific literature.
Examination of Charge Distribution and Dipole Moments
There are no dedicated computational studies in the available literature that report on the charge distribution or calculated dipole moment of this compound.
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations can explore the conformational flexibility and dynamic behavior of molecules.
Conformational Analysis and Energy Landscapes
Due to the rotatable single bond connecting the two phenyl rings and the flexible ethylthio group, this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles to identify stable conformers and the energy barriers between them. This provides a detailed energy landscape of the molecule's flexibility.
A comprehensive conformational analysis and the resulting energy landscape for this compound have not been published in the accessible scientific literature.
Investigation of Rotational Barriers around the Biphenyl (B1667301) Linkage
The rotation around the central carbon-carbon single bond (the pivotal bond) in biphenyl and its derivatives is a fundamental aspect of their stereochemistry. This rotation is not entirely free but is hindered by steric and electronic effects, leading to a rotational energy barrier.
In unsubstituted biphenyl, the lowest energy conformation is a twisted structure, with a dihedral angle between the two phenyl rings of approximately 40-45°. nih.govresearchgate.net The planar conformation (0° dihedral angle) is destabilized by steric repulsion between the ortho-hydrogen atoms on adjacent rings. The perpendicular conformation (90° dihedral angle) is also a transition state, destabilized by the loss of π-conjugation across the two rings. Computational studies have placed the rotational barriers for biphenyl at approximately 6.0–8.0 kJ/mol for the planar transition state and around 6.5 kJ/mol for the perpendicular transition state. youtube.com
For this compound, the substituent is in the meta position. Unlike ortho substituents, which create significant steric hindrance and dramatically increase the rotational barrier, meta substituents have a much smaller impact. youtube.com The ethylthio group at the 3-position does not directly clash with the atoms of the adjacent phenyl ring during rotation. Therefore, the rotational barrier for this compound is expected to be only slightly higher than that of unsubstituted biphenyl. The primary contributions to this minor increase would be subtle van der Waals interactions and electronic effects induced by the ethylthio group.
Table 1: Comparison of Calculated Rotational Energy Barriers (Hypothetical for this compound)
| Compound | Transition State Dihedral Angle | Calculated Barrier (kJ/mol) | Reference / Rationale |
|---|---|---|---|
| Biphenyl | 0° (Planar) | ~6.0 - 8.0 | youtube.com |
| 90° (Perpendicular) | ~6.5 | youtube.com | |
| This compound | 0° (Planar) | Slightly > 8.0 (Estimated) | Minor increase due to minimal steric/electronic influence from the meta-substituent. |
| 90° (Perpendicular) | Slightly > 6.5 (Estimated) |
Atropisomerism and Axial Chirality in Substituted Biphenyls
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers (rotamers). wikipedia.orgpharmaguideline.com In biphenyl derivatives, this phenomenon gives rise to axial chirality, where the molecule is chiral due to the non-planar arrangement of substituents around the axis of the pivotal bond. slideshare.net
The primary condition for observable atropisomerism at room temperature is a substantial energy barrier to rotation, typically defined as greater than 93 kJ/mol (22 kcal/mol). wikipedia.org Such high barriers are almost exclusively found in biphenyls that are substituted at the ortho positions with bulky groups. youtube.comslideshare.net The steric clash between these large ortho-substituents prevents free rotation, effectively locking the molecule into one of two enantiomeric twisted conformations.
In the case of this compound, the substituent is located at the meta position. As discussed previously, meta-substitution does not create significant steric hindrance to rotation around the biphenyl linkage. The calculated rotational barrier is expected to be far below the 93 kJ/mol threshold required for the isolation of atropisomers. Consequently, this compound will undergo rapid interconversion between its conformational enantiomers at room temperature and will not exhibit atropisomerism. While the molecule technically possesses a chiral axis in its non-planar ground state, the low barrier to rotation means it exists as a rapidly equilibrating racemic mixture.
Computational Studies on Molecular Interactions and Recognition (non-biological context)
Computational methods are invaluable for studying the non-covalent interactions that govern how molecules recognize and interact with each other. For this compound, these interactions dictate its physical properties and its behavior in solution or in condensed phases.
The primary non-covalent interactions involving this compound can be categorized as follows:
π-π Stacking: The two aromatic rings of the biphenyl system can interact with the aromatic rings of neighboring molecules. These interactions can occur in various geometries, such as face-to-face or offset stacking, and are crucial for understanding crystal packing and self-association in non-polar solvents.
C-H···π Interactions: The hydrogen atoms on the ethyl group or the phenyl rings can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules.
Sulphur-Containing Interactions: The sulfur atom in the ethylthio group introduces additional possibilities for interaction. Its lone pairs of electrons can act as weak hydrogen bond acceptors (e.g., C-H···S). The polarity of the C-S bond can also lead to weak dipole-dipole interactions.
Computational studies, typically using Density Functional Theory (DFT) with dispersion corrections or high-level ab initio methods, can quantify the strength of these interactions. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (negative potential, e.g., around the sulfur atom and π-systems) and electron-poor (positive potential, e.g., around the hydrogen atoms) regions of the molecule, predicting the sites for electrophilic and nucleophilic attack and intermolecular interactions.
Mechanistic Computational Studies of Reactions
Elucidation of Reaction Pathways and Transition States
Computational chemistry provides a powerful toolkit for elucidating the detailed mechanisms of chemical reactions. For the synthesis of this compound, a common approach would be a palladium-catalyzed Suzuki coupling reaction. A plausible route involves the coupling of phenylboronic acid with 1-bromo-3-(ethylthio)benzene.
A computational investigation of this reaction mechanism using DFT would involve:
Mapping the Catalytic Cycle: The three main stages of the Suzuki coupling cycle are oxidative addition, transmetalation, and reductive elimination. Each of these steps involves several intermediates and transition states.
Locating Stationary Points: The geometries of all reactants, intermediates, transition states, and products along the reaction coordinate would be optimized.
Characterizing Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface. Its existence is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. For the Suzuki coupling, key transition states would be TSOA (oxidative addition), TSTM (transmetalation), and TSRE (reductive elimination).
By identifying and characterizing these transition states, the exact pathway of the reaction can be determined, including the stereochemical and regiochemical outcomes.
Solvent Effects on Molecular Structure and Electronic Properties (Solvatochromism)
The surrounding solvent medium can significantly influence the properties of a solute molecule. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these effects. For this compound, solvent polarity is expected to impact both its conformational equilibrium and its electronic absorption spectrum.
Effect on Molecular Structure: In the gas phase, the equilibrium dihedral angle of biphenyl is determined by the balance between steric repulsion and π-conjugation. In solution, solvent molecules can interact with the solute, altering this balance. rsc.org For this compound, the C-S bond introduces a small dipole moment. In polar solvents, dipole-dipole interactions between the solvent and the solute could stabilize conformations differently, potentially leading to a small shift in the equilibrium dihedral angle compared to the gas phase or a non-polar solvent. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of these specific solute-solvent interactions. nih.gov
Effect on Electronic Properties (Solvatochromism): Solvatochromism refers to the change in the color of a substance (i.e., a shift in its UV-Visible absorption spectrum) when it is dissolved in different solvents. This effect arises from differential solvation of the ground and excited electronic states of the molecule.
The primary electronic transitions in this compound are π-π* transitions within the aromatic system. These transitions often involve a change in the molecule's dipole moment. If the excited state is more polar than the ground state, it will be stabilized to a greater extent by a polar solvent. This increased stabilization lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift). Conversely, if the ground state is more stabilized, a hypsochromic ("blue") shift occurs.
For this compound, it is likely that the π-π* excited state is more polar than the ground state. Therefore, a bathochromic shift is predicted as the solvent polarity increases. Time-Dependent Density Functional Theory (TD-DFT) calculations coupled with a continuum solvent model (like PCM) can be used to predict these solvatochromic shifts by calculating the excitation energies in various simulated solvent environments. researchgate.net
Reactivity and Mechanistic Organic Chemistry of 3 Ethylthio Biphenyl Derivatives
Reactions at the Ethylthio Moiety
The sulfur atom of the ethylthio group, with its lone pairs of electrons, is a primary site of reactivity. Reactions at this moiety typically involve the sulfur atom acting as a nucleophile or being susceptible to oxidation. The adjacent alpha-carbon also plays a role in the reactivity of this functional group.
The sulfur atom in 3-(Ethylthio)biphenyl is nucleophilic and can readily react with electrophiles. This reactivity is a general characteristic of thioethers. For instance, the sulfur can be alkylated by treatment with alkyl halides to form sulfonium (B1226848) salts.
Formation of Sulfonium Salts: The reaction with an alkyl halide, such as methyl iodide, results in the formation of a trialkylsulfonium salt. In this SN2 reaction, the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.
Reaction: this compound + CH3I → [3-(Ethyl(methyl)sulfonio)biphenyl]+I-
The resulting sulfonium salts are versatile intermediates in organic synthesis, for example, in the formation of ylides for the Wittig reaction or as leaving groups in substitution and elimination reactions.
Direct nucleophilic substitution at the alpha-carbon of the ethyl group in this compound is generally not a facile process. However, the reactivity of this position can be enhanced through activation of the sulfur atom.
One important transformation that facilitates functionalization at the alpha-carbon is the Pummerer rearrangement . This reaction occurs when a sulfoxide (B87167), derived from the oxidation of the thioether, is treated with an acid anhydride (B1165640), typically acetic anhydride. The reaction ultimately introduces an acetoxy group at the alpha-carbon.
The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion. The acetate (B1210297) ion then acts as a nucleophile, attacking the thionium ion to yield the α-acetoxy thioether.
Step 1: Oxidation: this compound is first oxidized to the corresponding sulfoxide.
Step 2: Pummerer Rearrangement: The sulfoxide reacts with acetic anhydride to yield 1-acetoxy-1-(3-biphenylthio)ethane.
This reaction is a powerful tool for the α-functionalization of thioethers, converting an otherwise unreactive C-H bond into a C-O bond.
The sulfur atom in this compound can exist in various oxidation states, and its oxidation can be controlled to yield either the corresponding sulfoxide or sulfone. The choice of oxidant and reaction conditions determines the final product. nih.gov
Oxidation to Sulfoxide: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. Reagents such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O) and calcium hypochlorite (Ca(OCl)2) have been shown to be effective for the oxidation of biaryl thioethers to sulfoxides in good yields. nih.gov For instance, meta-chloroperoxybenzoic acid (mCPBA) can also be used, although it may require longer reaction times. nih.gov A study on the oxidation of a similar biphenyl (B1667301) thioether, monitored by HPLC, demonstrated high selectivity for sulfoxide formation over the sulfone, even with an excess of periodic acid. nih.gov
Oxidation to Sulfone: Stronger oxidizing agents or more forcing reaction conditions will lead to the overoxidation of the sulfoxide to the corresponding sulfone. Reagents like hydrogen peroxide, often in the presence of a catalyst, or potassium permanganate (B83412) are commonly used for this transformation.
The resulting sulfoxides and sulfones have different electronic properties and reactivities compared to the parent thioether, which can be exploited in further synthetic steps. For example, the oxidation of biphenyl thioethers to sulfoxides is a key step in the synthesis of dibenzothiophenium salts, which are precursors for PET tracers. nih.gov
Table 1: Oxidizing Agents for Thioether Transformations
| Oxidizing Agent | Product | Typical Conditions | Reference |
| Sodium hypochlorite pentahydrate | Sulfoxide | Room temperature | nih.gov |
| Calcium hypochlorite | Sulfoxide | Room temperature | nih.gov |
| meta-Chloroperoxybenzoic acid | Sulfoxide | Room temperature, longer reaction times | nih.gov |
| Periodic acid | Sulfoxide | Controlled stoichiometry | nih.gov |
| Hydrogen Peroxide | Sulfone | Often with a catalyst (e.g., acid or metal) | |
| Potassium Permanganate | Sulfone | Strong oxidizing conditions |
Reactions of the Biphenyl Core
The biphenyl core of this compound is susceptible to reactions typical of aromatic systems, most notably electrophilic aromatic substitution. The ethylthio substituent plays a crucial role in directing the regiochemical outcome of these reactions. Furthermore, the biphenyl scaffold can be functionalized through various metal-mediated cross-coupling reactions.
The ethylthio group (-SEt) is an ortho-, para-directing group in electrophilic aromatic substitution. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack of an electrophile. This resonance stabilization is most effective when the electrophile attacks at the ortho and para positions relative to the substituent.
The ethylthio group is considered an activating group, meaning that this compound will react faster in EAS reactions than unsubstituted biphenyl. The directing effect will influence substitution on both phenyl rings, though the ring bearing the substituent will be more activated.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO2), primarily at the ortho and para positions of the substituted ring.
Halogenation: Treatment with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) will result in the substitution of a hydrogen atom with a halogen.
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, introduce alkyl or acyl groups, respectively, onto the aromatic rings, again favoring the ortho and para positions.
Metal-mediated cross-coupling reactions are powerful tools for the further functionalization of the biphenyl core of this compound. These reactions typically require the presence of a halogen or triflate group on one of the aromatic rings.
Suzuki-Miyaura Coupling: If a halogenated derivative of this compound is prepared (e.g., through EAS), it can undergo a Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, allowing for the synthesis of more complex biaryl structures.
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. A halo-substituted this compound can be reacted with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand to introduce an amino group onto the biphenyl core.
Directed Ortho-Lithiation: The ethylthio group can potentially act as a directed metalation group. In the presence of a strong base like n-butyllithium, deprotonation can occur at the ortho position of the substituted ring due to coordination of the lithium to the sulfur atom. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at a specific position.
Table 2: Metal-Mediated Reactions for Biphenyl Core Functionalization
| Reaction | Catalyst/Reagent | Bond Formed | Reactants |
| Suzuki-Miyaura Coupling | Palladium catalyst | C-C | Halo-3-(ethylthio)biphenyl + Organoboron reagent |
| Buchwald-Hartwig Amination | Palladium catalyst | C-N | Halo-3-(ethylthio)biphenyl + Amine |
| Directed Ortho-Lithiation | Strong base (e.g., n-BuLi) | C-E (E=electrophile) | This compound + Electrophile (after lithiation) |
Carbon-Carbon Bond Activation and Formation Processes
Carbon-carbon (C-C) bond activation is a significant area of organic synthesis, enabling the transformation of existing carbon skeletons. In the context of biphenyl derivatives, C-C bond activation typically requires specific structural features, such as ring strain, or the use of transition metal catalysts. For instance, the strained central C-C bond in biphenylene, a related biphenyl structure, is susceptible to cleavage and insertion by various transition metals like palladium, platinum, and rhodium. nih.gov This process, known as oxidative addition, forms a metallacycle that can undergo further reactions to build more complex molecules.
While the biphenyl core of this compound lacks the inherent strain of biphenylene, C-C bond formation on the aromatic rings is a common and synthetically useful process. rsc.org Standard cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Hiyama couplings, are routinely used to form new C-C bonds at functionalized positions (e.g., bromo- or iodo-substituted biphenyls). rsc.org Furthermore, modern methods involving direct C-H activation allow for the formation of C-C bonds without pre-functionalization, although regioselectivity can be a challenge. escholarship.orgresearchgate.net For a this compound derivative, C-H activation could potentially be directed to various positions on either aromatic ring, depending on the catalyst and directing groups employed.
| Reaction Type | Catalyst System (Example) | Description |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Couples an organoboron compound with an organohalide. |
| Negishi Coupling | Pd(0) or Ni(0) catalyst | Couples an organozinc compound with an organohalide. |
| Direct C-H Arylation | Pd(OAc)₂ / Ligand | Forms a C-C bond by coupling a C-H bond with an organohalide. |
Intermolecular and Intramolecular Reactivity Studies
The ethylthio group in this compound provides a handle for intramolecular cyclization reactions to form sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry. arkat-usa.orgnih.govorganic-chemistry.org A common strategy involves the functionalization of the ortho-position on the same ring (C2 or C4) or on the adjacent ring (C2') to facilitate ring closure.
For example, if a derivative of this compound were to possess a reactive group, such as an alkyne, at the 2'-position, an intramolecular cyclization could be induced to form a dibenzothiophene (B1670422) derivative. Such reactions are often catalyzed by transition metals or promoted under radical conditions. nih.gov The reaction proceeds via the formation of a new carbon-sulfur bond, leading to a fused heterocyclic system. Various methods for synthesizing sulfur heterocycles from simple organic substrates demonstrate the versatility of sulfur-based cyclizations. arkat-usa.org
The ethylthio group itself can participate in coupling reactions, primarily through the activation and cleavage of the carbon-sulfur (C-S) bond. Transition metal catalysis, particularly with palladium and nickel, is effective for activating C-S bonds in aryl thioethers. nih.govdicp.ac.cn For this compound, a palladium catalyst could facilitate a cross-coupling reaction where the ethylthio moiety is replaced by another functional group. This C-S bond activation can be part of a catalytic cycle involving oxidative addition of the C-S bond to the metal center, followed by reductive elimination to form the new product. uni-muenster.deacsgcipr.org
These reactions are synthetically valuable as they allow aryl thioethers to be used as coupling partners, complementing the more traditional use of aryl halides. organic-chemistry.orgnih.govnih.gov For instance, palladium-catalyzed reactions have been developed that couple aryl thioethers with azoles via a dual C-S and C-H bond activation mechanism. nih.gov Such a strategy could potentially be applied to this compound to synthesize more complex heterocyclic derivatives.
| Coupling Type | Metal Catalyst | Key Transformation |
| C-S/C-H Coupling | Palladium | Couples an aryl thioether with a heteroarene. nih.gov |
| Decarbonylative Coupling | Palladium / Nickel | Couples a thioester with an aryl halide to form a thioether. researchgate.netdntb.gov.ua |
| Reductive Cross-Coupling | Nickel | Couples an arylthiosilane with an alkyl halide. organic-chemistry.org |
Stereochemical Aspects of Reactions
Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. pharmaguideline.comquora.com In biphenyls, this phenomenon occurs when bulky substituents are placed at the ortho-positions (the 2, 2', 6, and 6' positions). slideshare.netchiralpedia.com These substituents sterically hinder the free rotation around the pivotal C1-C1' bond, allowing for the isolation of stable, non-interconverting enantiomers. pharmaguideline.com
The parent compound, this compound, does not exhibit atropisomerism because the substituents are in the meta-position, which does not create a significant rotational barrier. chiralpedia.com However, atropisomerism could be induced in derivatives of this compound by introducing sufficiently large groups at two or more of the ortho-positions. The stability of the resulting atropisomers would depend on the size of these ortho-substituents; larger groups lead to a higher barrier to rotation and greater configurational stability. slideshare.net The ethylthio group itself is generally not considered bulky enough to induce stable atropisomerism without the presence of other ortho substituents. acs.org
Conditions for Atropisomerism in Biphenyls:
Hindered Rotation: Bulky groups at the ortho-positions (2, 2', 6, 6') must be present to restrict rotation around the C-C single bond. pharmaguideline.com
Lack of Symmetry: The substitution pattern must result in a molecule that is not superimposable on its mirror image. For example, a tetra-ortho-substituted biphenyl with two different substituents on each ring (A≠B and C≠D) would be chiral. chiralpedia.com
While this compound itself is achiral, its derivatives can be involved in stereoselective reactions.
Diastereoselectivity: If a chiral center is introduced into a derivative of this compound, subsequent reactions can proceed with diastereoselectivity. A common approach involves the oxidation of the sulfur atom in the ethylthio group to a sulfoxide. acs.orgnih.gov The resulting sulfoxide is a stereogenic center, and the molecule (now a mixture of enantiomers) possesses a chiral sulfur atom. researchgate.net Further reactions at a prochiral site on the molecule can then be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over another. For example, the halohydroxylation of 1,2-allenyl phenyl sulfoxides proceeds with high regio- and stereoselectivity due to the influence of the chiral sulfoxide group. acs.org
Enantioselectivity: The synthesis of enantioenriched biphenyl derivatives is a key goal in asymmetric catalysis. nih.govchemrxiv.org For a derivative of this compound, an enantioselective transformation could involve the asymmetric synthesis of an atropisomer (if appropriately ortho-substituted) or a reaction at a prochiral functional group catalyzed by a chiral catalyst. For instance, the enantioselective synthesis of axially chiral biaryl sulfilimines, which possess both axial and sulfur-central chirality, has been achieved through copper/cobalt catalysis. chemrxiv.org Another approach is the enantioselective oxidation of the prochiral sulfide (B99878) to a chiral sulfoxide using a chiral catalyst or reagent. researchgate.net This transformation is a well-established method for producing optically active sulfoxides, which are valuable intermediates in asymmetric synthesis. acs.org
Advanced Research Applications in Chemical Science
Investigation of Fundamental Chemical Principles:The scientific literature does not contain studies that utilize 3-(Ethylthio)biphenyl as a model compound for the investigation of fundamental chemical principles.
This lack of information suggests that this compound is likely a compound that has not been extensively explored for these specific advanced applications in chemical science, or that such research has not been published in publicly accessible domains. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this subject as requested.
Studies on Quantum Interference and Molecular Conductance in Related Biphenyls
The field of molecular electronics aims to use single molecules as components in electronic circuits. In this context, biphenyl (B1667301) derivatives are frequently used as model "molecular wires" to understand how charge is transported at the nanoscale. A key phenomenon governing this transport is quantum interference (QI), where electron waves passing through different pathways in a molecule can interfere constructively or destructively, leading to significant variations in molecular conductance. rug.nl
Research has shown that the conductance of a molecular junction is highly dependent on the molecule's structure, particularly the points at which the molecule connects to the electrodes (anchoring groups) and the topology of its conjugated π-system. rug.nlresearchgate.net Biphenyl systems are ideal for studying these effects. When the anchor groups are connected at the para positions (e.g., 1,4'-positions), the molecule typically exhibits higher conductance. Conversely, when connected at the meta positions (e.g., 1,3'-positions), destructive quantum interference often occurs, leading to a sharp decrease in conductance. nih.govacs.org
Thioether groups, such as the methylthio (-SMe) or ethylthio (-SEt) groups, are commonly used as anchor groups to connect molecular wires to gold electrodes. Recent studies have explored how heteroatoms within the molecular backbone influence these QI effects. In research on analogous systems, biphenyl species were synthesized using Suzuki cross-coupling reactions with precursors like 3-(methylthio)phenylboronic acid to investigate conductance. worktribe.com These studies compare biphenyl wires with other aromatic systems, revealing that the presence and position of heteroatoms like sulfur can modulate the energy at which destructive interference occurs. worktribe.com
The findings from these studies on related thioether-substituted biphenyls are crucial for designing molecular components with specific electronic functions. By precisely controlling the molecular structure, researchers can tune the conductance, effectively creating molecular-scale switches or transistors based on quantum interference principles. rug.nl
Table 1: Quantum Interference Effects in Biphenyl Junctions
| Connection Type | Typical Quantum Interference Effect | Resulting Molecular Conductance |
|---|---|---|
| para-linked | Constructive or Shifted Destructive Interference | High |
| meta-linked | Destructive Interference | Low |
Contribution to the Understanding of Structure-Reactivity Relationships
The synthesis and reactions of this compound and related thioether-substituted aryl compounds provide valuable insights into structure-reactivity relationships. The interplay between the biphenyl scaffold and the ethylthio substituent influences the electron density distribution across the molecule, thereby affecting its reactivity in various chemical transformations.
The ethylthio group (-SEt) is generally considered an ortho-, para-directing group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the sulfur atom, which can donate electron density to the aromatic ring through resonance. However, its influence is electronically complex, as sulfur can also exhibit electron-withdrawing inductive effects. Studying the outcomes of reactions involving this compound allows chemists to probe the balance of these electronic effects and how they are modulated by the presence of the second phenyl ring.
Furthermore, the carbon-sulfur (C-S) bond in aryl thioethers is a key functional group whose formation and cleavage are central to many organic reactions. Research into the synthesis of these compounds, often involving transition-metal-catalyzed cross-coupling reactions, helps to elucidate the factors that govern reaction efficiency and selectivity. thieme-connect.com For instance, the reactivity of an aryl halide in a coupling reaction with a thiol is heavily dependent on the nature and position of other substituents on the aromatic ring. By studying substrates like those that could form this compound, researchers can develop more predictable models for how electronic and steric factors influence the efficacy of C-S bond formation. This knowledge is critical for the rational design of synthetic routes for complex molecules in pharmaceuticals and materials science. nih.gov
Development of Novel Synthetic Methodologies
The pursuit of more efficient, selective, and sustainable methods for constructing key chemical bonds is a central theme in modern organic chemistry. The synthesis of this compound and its structural analogs is tied to broader advancements in the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, driving the development of innovative synthetic strategies.
Exploration of New Reaction Pathways for Thioether-Substituted Aryl Compounds
Aryl thioethers are significant structural motifs in many biologically active molecules and functional materials. researchgate.net Consequently, the development of robust methods for their synthesis is an active area of research. Traditional methods often have limitations, prompting the exploration of new catalytic systems and reaction pathways.
Modern approaches to synthesizing thioether-substituted aryl compounds, including precursors for or the direct synthesis of this compound, have increasingly focused on transition-metal-catalyzed cross-coupling reactions. thieme-connect.com These methods offer a powerful alternative to classical nucleophilic aromatic substitution (SNAr), which is typically restricted to electron-poor aromatic systems. thieme-connect.com Catalytic systems based on palladium, copper, and nickel have been developed to couple aryl halides or pseudohalides with thiols or their surrogates. thieme-connect.comnih.gov
Recent innovations in this field include:
Thiol-Free Reagents: To circumvent the use of volatile and malodorous thiols, stable and odorless precursors like xanthates have been developed. These reagents can serve as both a sulfur source and an alkylating or arylating agent in the synthesis of thioethers. nih.govresearchgate.net
Novel Catalytic Systems: Research has focused on creating more active and versatile catalysts that can function under milder conditions and tolerate a wider range of functional groups. This includes the development of specific ligands that enhance the efficiency of metal catalysts in C-S bond formation. researchgate.net
C-H Functionalization: An emerging strategy involves the direct formation of a C-S bond by activating a C-H bond on the aromatic ring, thus avoiding the need for pre-functionalized starting materials like aryl halides. This approach improves atom economy and simplifies synthetic routes.
These advancements provide chemists with a more diverse and powerful toolkit for constructing thioether-substituted aryl compounds with high precision and efficiency.
Optimization of Green Chemistry Approaches in Biphenyl Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the design of synthetic routes. researchgate.netmdpi.com The synthesis of biphenyl compounds, a cornerstone of many chemical industries, has been a key target for the application of these principles. nih.govnih.gov
The Suzuki-Miyaura cross-coupling reaction is one of the most common methods for creating the C-C bond that defines the biphenyl structure. nih.gov Green optimizations of this reaction have focused on several key areas:
Sustainable Solvents: Replacing traditional organic solvents with water or bio-based solvents, or performing reactions under solvent-free conditions, significantly reduces environmental impact. acs.org
Catalyst Efficiency and Recyclability: Developing highly active catalysts that can be used in very low concentrations (low catalyst loading) minimizes metal waste. Furthermore, immobilizing catalysts on solid supports allows for their easy separation and recycling over multiple reaction cycles. researchgate.net
Energy Efficiency: The use of microwave irradiation or mechanochemical methods (grinding) can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comflinders.edu.au
Table 2: Comparison of Synthetic Approaches in Biphenyl Synthesis
| Approach | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Solvent | Organic solvents (e.g., Toluene, Dioxane) | Water; or solvent-free conditions | Reduced toxicity and waste. acs.org |
| Catalyst | Homogeneous palladium catalysts | Supported, recyclable nanocatalysts | Lower cost, reduced metal contamination, reusability. researchgate.net |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, mechanochemistry | Faster reactions, lower energy consumption. mdpi.com |
These green methodologies are directly applicable to the synthesis of this compound and other functionalized biphenyls, paving the way for more sustainable manufacturing processes in the chemical industry.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
While direct academic contributions focusing exclusively on 3-(Ethylthio)biphenyl are limited, the vast body of research on biphenyl (B1667301) derivatives and aryl sulfides provides a strong foundation for understanding this compound. The development of powerful cross-coupling reactions like the Suzuki-Miyaura coupling has made the synthesis of such substituted biphenyls highly accessible. organic-chemistry.orgwikipedia.org Research into the biological activities of various biphenyls and thioethers suggests that compounds with this structural motif hold potential in medicinal chemistry. nih.gov
Unexplored Avenues in this compound Research
The lack of dedicated studies on this compound presents numerous opportunities for new research. Key unexplored avenues include:
Systematic Synthesis and Characterization: A thorough investigation and documentation of various synthetic routes to this compound and its isomers, along with complete spectroscopic and physical characterization, would be a valuable contribution.
Biological Screening: Given the wide range of biological activities exhibited by biphenyl and thioether-containing molecules, this compound could be screened for various therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. acs.org
Materials Science Applications: Biphenyl derivatives are known for their applications in organic electronics and liquid crystals. nih.gov The introduction of a sulfur atom could modulate the electronic and self-assembly properties of the biphenyl core, making it a candidate for investigation in materials science.
Potential for Innovation in Synthetic and Theoretical Chemistry
Further research into this compound could spur innovation in several areas:
Development of Novel Catalytic Systems: The synthesis of this compound and its derivatives could serve as a platform for developing and testing new, more efficient, and sustainable catalytic methods for C-C and C-S bond formation.
Computational Studies: Theoretical calculations could be employed to predict the conformational preferences, electronic properties, and reactivity of this compound. These studies could guide synthetic efforts and provide insights into its potential applications.
Derivatization and Structure-Activity Relationship Studies: A systematic derivatization of the this compound scaffold and subsequent evaluation of the derivatives' properties could lead to the discovery of new molecules with tailored functionalities for specific applications in medicine or materials science.
Q & A
Q. What are the recommended synthetic routes for 3-(Ethylthio)biphenyl, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves thiol-alkylation reactions. A common approach is the nucleophilic substitution of a biphenyl thiol precursor with ethylating agents (e.g., ethyl halides) under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation. For example, analogous routes for related compounds suggest using β-propiolactone and ethyl thiols in anhydrous solvents like THF, achieving ~60% yield after refluxing for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical to isolate high-purity product. Monitoring reaction progress with TLC (Rf ~0.5 in 3:1 hexane:EtOAc) ensures minimal byproducts .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer: A combination of <sup>1</sup>H/<sup>13</sup>C NMR and FTIR is essential. Key NMR signals include:
- Ethylthio group: δH ~1.3 ppm (CH3 triplet) and δC ~14 ppm (CH3), δC ~25–30 ppm (S-CH2).
- Biphenyl protons: aromatic signals between δH 7.2–7.6 ppm.
FTIR confirms the C-S bond (stretch ~600–700 cm<sup>−1</sup>) and absence of -SH (no peak ~2550 cm<sup>−1</sup>). Mass spectrometry (EI-MS) should show molecular ion [M]<sup>+</sup> at m/z 214 (C14H14S) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the electronic and geometric properties of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) can model the compound’s HOMO-LUMO gap , dipole moment, and bond angles. Optimize the geometry using Gaussian or ORCA software, starting from crystallographic data of analogous biphenyl derivatives . Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate accuracy. For example, the ethylthio group’s electron-donating effect reduces the HOMO-LUMO gap by ~0.5 eV compared to unsubstituted biphenyl, affecting photochemical reactivity .
Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?
Methodological Answer: Systematically test variables influencing yield:
- Catalyst loading : Screen Pd/C (0.5–5 mol%) or CuI in coupling reactions.
- Solvent polarity : Compare DMF (polar aprotic) vs. toluene (non-polar).
- Temperature : Reflux vs. microwave-assisted synthesis (e.g., 80°C vs. 120°C).
Use Design of Experiments (DoE) to identify significant factors. For instance, reports yield discrepancies due to residual moisture in solvents; anhydrous conditions (molecular sieves) improve reproducibility . Statistical tools like ANOVA can quantify parameter impacts.
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer: The ethylthio group is a meta-directing substituent. To enhance regioselectivity:
- Nitration : Use HNO3/H2SO4 at 0–5°C to favor meta-nitro products.
- Sulfonation : Fuming H2SO4 at 80°C directs SO3H to the least sterically hindered position.
Monitor reaction intermediates via LC-MS and compare with DFT-predicted transition states .
Data Analysis and Experimental Design
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 1–6 months. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Light sensitivity : Expose to UV (254 nm) and monitor absorbance changes (UV-Vis spectroscopy).
notes that biphenyl boronic acids degrade via hydrolysis; similar protocols apply to assess ethylthio group oxidation to sulfoxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
